molecular formula C14H11Cl2NO4 B1682027 TSI-01

TSI-01

Cat. No.: B1682027
M. Wt: 328.1 g/mol
InChI Key: LZAMLWVXUVJMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TSI-01 involves the reaction of 3,4-dichloro-2,5-dihydro-2,5-dioxo-1H-pyrrole with 4-isopropoxybenzoic acid. The reaction is typically carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

TSI-01 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the ester and dichloropyrrole moieties. It can also participate in reduction and oxidation reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can convert the ester group to an alcohol .

Scientific Research Applications

TSI-01 has a wide range of applications in scientific research:

Mechanism of Action

TSI-01 exerts its effects by selectively inhibiting LPCAT2, thereby suppressing the biosynthesis of PAF. LPCAT2 is responsible for the acetylation of lysophosphatidylcholine to form PAF. By inhibiting this enzyme, this compound reduces the levels of PAF, leading to decreased inflammation. The molecular targets involved include the active site of LPCAT2, where this compound binds and prevents the enzyme’s catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TSI-01

This compound is unique due to its high selectivity for LPCAT2 over LPCAT1, making it a valuable tool for studying the specific role of LPCAT2 in inflammation. Its ability to selectively inhibit LPCAT2 without affecting LPCAT1 allows for more targeted investigations and potential therapeutic applications .

Properties

IUPAC Name

propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4/c1-7(2)21-14(20)8-3-5-9(6-4-8)17-12(18)10(15)11(16)13(17)19/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAMLWVXUVJMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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